![molecular formula C16H16O5 B586099 1,11b-Dihydro-11b-hydroxymedicarpin CAS No. 210537-04-5](/img/structure/B586099.png)
1,11b-Dihydro-11b-hydroxymedicarpin
Overview
Description
1,11b-Dihydro-11b-hydroxymedicarpin is a phenolic compound found in the herbs of Derris robusta . It is a pterocarpan and a derivative of Medicarpin .
Molecular Structure Analysis
The molecular formula of 1,11b-Dihydro-11b-hydroxymedicarpin is C16H16O5 . The molecular weight is 288.30 . The SMILES representation is O=C(CC1)C=C2[C@@]1(O)C@@=CC=C34)([H])[C@@]4([H])CO2 .Scientific Research Applications
Identification in Plant Extracts
1,11b-Dihydro-11b-hydroxymedicarpin has been identified as a minor component in a chloroform extract of Ononis viscosa subsp. breviflora, highlighting its presence in natural plant extracts (Barrero, Cabrera, & García, 1998).
Role in Phytoalexin Metabolism
This compound is involved in the metabolism of phytoalexins like medicarpin in fungi, indicating its role in plant-fungal interactions and antifungal activity (Ingham, 1976).
Impact on Seed Germination and Growth
Medicarpin, a closely related compound, has been shown to affect alfalfa seed germination and seedling growth, suggesting that derivatives like 1,11b-Dihydro-11b-hydroxymedicarpin could have similar biological effects (Dornbos, Spencer, & Miller, 1990).
Potential Therapeutic Applications
Several studies investigate compounds with structural similarities or related biochemical pathways. For instance, research on 11β-Hydroxysteroid dehydrogenase inhibitors, which are structurally or functionally related, suggests potential therapeutic applications in treating metabolic diseases like diabetes and obesity (Fotsch, Askew, & Chen, 2005).
Enzyme Inhibition Studies
Research focusing on enzyme inhibition, particularly 11β-Hydroxysteroid dehydrogenase, provides insights into how similar compounds, including 1,11b-Dihydro-11b-hydroxymedicarpin, might interact with biological systems (Goldberg et al., 2012).
Transgenic Expression in Tobacco
Studies have also explored the expression of genes related to pterocarpan phytoalexins metabolism in transgenic tobacco, providing a basis for understanding how 1,11b-Dihydro-11b-hydroxymedicarpin might be synthesized or modified in a transgenic context (Mundodi, Watson, López-Meyer, & Paiva, 2001).
Mechanism of Action
Target of Action
1,11b-Dihydro-11b-hydroxymedicarpin is a natural product derived from Derris robusta . It is a derivative of Medicarpin , a natural pterocarpan . The primary targets of this compound are the Notch and Wnt canonical signaling pathways .
Mode of Action
The compound interacts with its targets by activating the Notch and Wnt canonical signaling pathways . This activation leads to various changes in cellular processes, particularly those related to inflammation and bone health .
Biochemical Pathways
The activation of the Notch and Wnt canonical signaling pathways by 1,11b-Dihydro-11b-hydroxymedicarpin affects several downstream effects. Specifically, it leads to the healing of cortical bone defects . Additionally, it prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .
Result of Action
The activation of the Notch and Wnt canonical signaling pathways by 1,11b-Dihydro-11b-hydroxymedicarpin results in several molecular and cellular effects. It down-regulates pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A, while it up-regulates the anti-inflammatory cytokine IL-10 in arthritis (CIA) model of mice . These changes contribute to the healing of cortical bone defects and the prevention of arthritis in post-menopausal conditions .
Safety and Hazards
1,11b-Dihydro-11b-hydroxymedicarpin is intended for research and development use only. It is not for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBDLYFYFZZDS-APHBMKBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11b-Dihydro-11b-hydroxymedicarpin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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